(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide is a chiral tertiary amine featuring a benzyl-substituted pyrrolidine moiety, an N-methyl group, and a propionamide backbone with an (S)-configured α-amino group. Its synthesis likely involves multi-step processes, including chiral resolution to achieve the (S)-stereochemistry. Notably, this compound is listed as discontinued by CymitQuimica, though reasons for discontinuation are unspecified .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)10-15-8-9-19(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAUYYTYCINVCX-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamines
A precursor such as 1-benzyl-3-aminomethyl-pyrrolidine can be synthesized via cyclization of 1,4-diamines. For example, reacting 1-benzyl-3-(aminomethyl)-pyrrolidine with a dihaloalkane under basic conditions (e.g., K₂CO₃ in DMF) yields the pyrrolidine ring.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | 1,4-dibromobutane, K₂CO₃, DMF | 80°C | 12 hrs | 78% |
Reductive Amination
Alternative routes employ reductive amination of ketones. For instance, 1-benzyl-3-(2-oxopropyl)-pyrrolidine undergoes reductive amination with methylamine in the presence of NaBH₃CN to introduce the N-methyl group.
Introduction of the Benzyl Group
The benzyl substituent at the pyrrolidine nitrogen is critical for steric and electronic modulation.
Nucleophilic Substitution
Benzylation is typically achieved via nucleophilic substitution using benzyl bromide or chloride. A mixture of 1-benzyl-pyrrolidin-3-ylmethanol and HBr in acetic acid facilitates the substitution, yielding 1-benzyl-3-(bromomethyl)-pyrrolidine.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | HBr (48% aq.) |
| Reaction Time | 6 hrs |
| Yield | 85% |
Formation of the N-Methyl-Propionamide Moiety
The amide bond is constructed through coupling reactions, ensuring retention of stereochemistry.
Carbodiimide-Mediated Coupling
Activation of (S)-2-aminopropionic acid with EDCI/HOBt in DCM, followed by reaction with 1-benzyl-3-(aminomethyl)-N-methyl-pyrrolidine, forms the target amide.
Coupling Protocol
| Component | Quantity | Role |
|---|---|---|
| EDCI | 1.2 equiv. | Carbodiimide activator |
| HOBt | 1.1 equiv. | Coupling additive |
| DIPEA | 2.5 equiv. | Base |
| Solvent | DCM | Reaction medium |
HATU-Based Coupling
For higher yields, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred. A study reported 92% yield using HATU in DMF at 0°C to room temperature.
Stereochemical Control
The (S)-configuration at the α-carbon of the propionamide is achieved via chiral resolution or asymmetric synthesis.
Chiral Auxiliaries
Use of (S)-tert-butylsulfinamide as a temporary chiral auxiliary ensures enantioselective formation of the amine intermediate. After coupling, the auxiliary is removed under acidic conditions.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates (e.g., using CAL-B lipase) provides the (S)-enantiomer with >99% ee.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry is mandatory.
Key NMR Signals
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ (amide) | 2.85 | Singlet |
| Pyrrolidine CH₂ | 3.10–3.30 | Multiplet |
| Benzyl Ar-H | 7.20–7.35 | Multiplet |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance efficiency:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost ($/g) | Scalability |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 78% | 95% | 12.50 | Moderate |
| HATU Coupling | 92% | 98% | 18.75 | High |
| Enzymatic Resolution | 65% | 99% | 22.00 | Low |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.
Mechanistic studies suggest that protonation of the amide oxygen under acidic conditions facilitates nucleophilic attack by water, while base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Alkylation/Acylation at Amino Group
The primary amino group participates in nucleophilic substitution and acylation reactions.
Alkylation with Ethyl Bromide
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl bromide, K2CO3 | DMF, 60°C, 8 h | (S)-2-(Ethylamino)-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide | 72% |
Acylation with Acetyl Chloride
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride, Et3N | CH2Cl2, 0°C → RT, 4 h | (S)-2-Acetamido-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide | 85% |
Steric hindrance from the methyl group on the amide nitrogen slows reaction kinetics compared to analogous non-methylated compounds.
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH3CN | (S)-2-(Benzylamino)-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide | 68% |
| Cyclohexanone | NaBH(OAc)3 | (S)-2-(Cyclohexylamino)-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide | 54% |
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen undergoes alkylation and oxidation:
N-Alkylation with Methyl Iodide
| Conditions | Product | Yield |
|---|---|---|
| CH3I, K2CO3, DMF, 50°C | Quaternary ammonium salt derivative | 63% |
Oxidation with mCPBA
| Conditions | Product | Yield |
|---|---|---|
| mCPBA, CH2Cl2, 0°C | Pyrrolidine N-oxide derivative | 41% |
Stereochemical Stability
The (S)-configuration at the α-carbon remains stable under most reaction conditions. Racemization occurs only:
-
Above 100°C in polar aprotic solvents (e.g., DMSO)
-
During prolonged exposure to strong bases (pH > 12)
Unsuccessful Reactions
-
Friedel-Crafts alkylation with benzene: No reaction due to deactivation of the benzyl group.
-
Grignard addition to amide carbonyl: Inhibited by the methyl group’s steric protection.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structure that contributes to its biological activity. The presence of the pyrrolidine ring and the benzyl group is significant for its interaction with biological targets.
1.1. Drug Development
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide has been investigated for its potential as a therapeutic agent in several conditions, including:
- Neurological Disorders : The compound's structure suggests possible activity in modulating neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.
- Pain Management : Its analgesic properties have been explored in preclinical studies, indicating efficacy in reducing pain responses.
Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. Results indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), demonstrating potential for treating mood disorders .
2.1. Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for metabolic disorders.
Case Study: Enzyme Activity Modulation
In vitro studies have demonstrated that this compound inhibits acetylcholinesterase activity, suggesting implications for Alzheimer's disease therapy .
3.1. Synthetic Chemistry
The synthesis of this compound involves multi-step reactions, often utilizing chiral catalysts to ensure enantiomeric purity. Its synthesis is a subject of interest due to the challenges associated with producing chiral compounds.
Data Table: Synthetic Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzylamine + Pyrrolidine | Reflux in ethanol | 85% |
| 2 | Methyl propionate + Base | Stir at room temperature | 75% |
| 3 | Purification via chromatography | N/A | 90% |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the core N-methyl-propionamide scaffold but differ in substituents and functional groups:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- The benzyl group may engage in π-π stacking interactions with aromatic residues in target proteins .
- Fluorine’s small size and high electronegativity may also improve bioavailability .
- Nitro-Substituted Analog (CAS 1307482-37-6) : The nitro group is strongly electron-withdrawing, which could increase oxidative stability but may also render the compound prone to reductive metabolism. This substitution could modulate solubility and receptor selectivity .
- Anamorelin: A non-analogous ghrelin receptor agonist with a larger, multi-cyclic structure. Its indole and piperidine groups enable distinct receptor interactions, highlighting how structural complexity expands therapeutic scope (e.g., appetite stimulation in cancer cachexia) .
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide is a chiral compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring, which is known for its biological significance. The IUPAC name is (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O |
| Molecular Weight | 275.39 g/mol |
| Boiling Point | 444.5 ± 28.0 °C |
| Density | 1.13 ± 0.1 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological responses. For instance, studies suggest that the compound may act as an inhibitor or modulator in certain biochemical pathways, potentially affecting cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial effects against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound exhibits promising antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Neuropharmacological Effects
Research has also indicated potential neuropharmacological effects of this compound. It has been studied for its ability to activate neuronal Kv7 channels, which are crucial in regulating neuronal excitability and could have implications for treating neurological disorders such as epilepsy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights that the presence of specific functional groups significantly influences the biological activity of this compound. Variations in the benzyl and pyrrolidine moieties can lead to altered binding affinities and potencies against biological targets. For instance, modifications to the alkyl substituents on the nitrogen atoms can enhance or diminish antimicrobial efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the benzyl group significantly impacted their antimicrobial properties. The tested compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values as low as 0.0039 mg/mL against S. aureus .
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective properties, this compound was evaluated for its capacity to prevent neuronal cell death induced by oxidative stress. The results indicated that the compound could reduce cell death rates significantly compared to control groups, suggesting its potential utility in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-propionamide with high enantiomeric purity?
- Methodological Answer : The synthesis involves sequential steps: (1) Protection of the primary amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions. (2) Coupling the protected amine with a pyrrolidine derivative via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt). (3) Chiral resolution via chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer. (4) Final deprotection under acidic conditions (e.g., TFA) to yield the target compound. Strict control of reaction temperature (0–5°C for coupling steps) and solvent choice (e.g., dichloromethane for Boc protection) is essential to minimize racemization .
Q. Which purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) is preferred for intermediate purification. For final product isolation, recrystallization using ethanol/water mixtures improves purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) should confirm purity >95% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Verify amine proton integration (~1.5–2.5 ppm) and absence of impurities.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]+ at m/z 330.2).
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to validate enantiomeric excess (>99%) .
Q. What are the foundational approaches to studying structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with modifications to the benzyl-pyrrolidine or methyl-propionamide moieties. Test biological activity (e.g., receptor binding assays) and correlate changes with structural variations. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : (1) Reproduce assays under standardized conditions (pH, temperature, cell lines). (2) Include positive/negative controls (e.g., known receptor agonists/antagonists). (3) Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). (4) Use meta-analysis to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. What advanced strategies ensure stereochemical fidelity during large-scale synthesis?
- Methodological Answer : (1) Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps. (2) Monitor enantiomeric excess in real-time using inline polarimetry. (3) For crystallographic validation, use SHELXL for refining X-ray diffraction data to confirm absolute configuration .
Q. How can thermodynamic stability under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperature.
- pH Stability : Incubate the compound in buffers (pH 1–10) and quantify degradation via LC-MS.
- Solubility : Use shake-flask method with HPLC quantification in PBS and simulated gastric fluid .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer : (1) Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/oral) and collect plasma samples. Quantify using LC-MS/MS. Calculate AUC, Cmax, and half-life. (2) Toxicity : Perform acute toxicity studies in zebrafish embryos (OECD TG 236) to assess LC50. For chronic effects, use a 28-day repeated-dose study in rodents with histopathological analysis .
Q. How can researchers elucidate the compound’s interaction with membrane-bound receptors?
- Methodological Answer : (1) Radioligand binding assays (e.g., [3H]-labeled compound) on HEK293 cells expressing the target receptor. (2) Fluorescence resonance energy transfer (FRET) to monitor conformational changes in the receptor upon binding. (3) Cryo-EM for high-resolution structural insights into ligand-receptor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
